Biotin-PEG2-alkyne

Biotinylation efficiency Surface immobilization PEG linker optimization

Researchers often face poor biotin accessibility due to flexible long PEG linkers. Biotin-PEG2-alkyne (CAS 2227450-68-0) solves this with a 20.4 Å PEG2 spacer that maximizes surface density and ensures steric accessibility. • Achieves highest biotin loading on SPR/QCM chips for enhanced assay sensitivity. • Preserves native small-molecule properties with minimal molecular bulk. • Enables stringent washing in pull-down assays for cleaner proteomics data. Reliable global supply with batch-to-batch consistency.

Molecular Formula C17H27N3O4S
Molecular Weight 369.5 g/mol
Cat. No. B8098802
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBiotin-PEG2-alkyne
Molecular FormulaC17H27N3O4S
Molecular Weight369.5 g/mol
Structural Identifiers
SMILESC#CCOCCOCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2
InChIInChI=1S/C17H27N3O4S/c1-2-8-23-10-11-24-9-7-18-15(21)6-4-3-5-14-16-13(12-25-14)19-17(22)20-16/h1,13-14,16H,3-12H2,(H,18,21)(H2,19,20,22)/t13-,14-,16-/m0/s1
InChIKeyRHSLFWQVOZSLGY-DZKIICNBSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Biotin-PEG2-Alkyne Procurement


5-((3aS,4S,6aR)-2-Oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)-N-(2-(2-(prop-2-yn-1-yloxy)ethoxy)ethyl)pentanamide (CAS 2227450-68-0) is a biotin-PEG2-alkyne, a heterobifunctional reagent that enables the covalent attachment of a biotin affinity tag to azide-bearing molecules via copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry . This compound combines the exceptionally high-affinity biotin-streptavidin interaction (Kd ~10⁻¹⁵ M) with a short polyethylene glycol (PEG2) spacer that confers aqueous solubility and reduces steric hindrance for optimal target recognition [1].

Biotin-PEG-Alkyne Selection Factors


Procurement decisions for biotin-PEG-alkynes cannot be based on the functional groups alone. The length of the PEG linker is a critical, quantifiable determinant of biotinylation efficiency. Variations in PEG length directly alter the accessibility of the terminal alkyne and the steric environment of the biotin moiety during conjugation and subsequent capture steps [1]. Substituting the PEG2 spacer in this compound with a longer PEG4 or PEG8 analog, while chemically similar, will lead to different, and often reduced, performance in applications where high-density immobilization or reduced steric bulk is paramount [1]. A generic selection based solely on 'biotin' and 'alkyne' functionality overlooks these linker-specific performance metrics, which are essential for reproducible experimental outcomes.

Biotin-PEG2-Alkyne Evidence Guide


PEG2 Linker Length and Alkyne Accessibility

A shorter PEG linker significantly improves the accessibility of terminal functional groups on crowded surfaces, leading to higher conjugation efficiency. A study comparing biotin-PEG3 and biotin-PEG23 linkers on alkyne-functionalized polymer brushes demonstrated that the shorter biotin-PEG3 linker achieved a substantially higher biotin amount after click conjugation [1]. This resulted in a corresponding increase in the amount of subsequently captured streptavidin-horseradish peroxidase (SA-HRP), achieving 81-98% monolayer coverage for PEG3, versus only 43% monolayer coverage for the longer PEG23 linker under identical conditions at 20°C [1]. As a class-level inference, the even shorter PEG2 linker in this compound is predicted to maximize alkyne accessibility and achievable biotin surface density, a crucial parameter for assay sensitivity [1].

Biotinylation efficiency Surface immobilization PEG linker optimization

Steric Hindrance and Avidin Binding with PEG2

The PEG2 spacer in this compound provides a quantifiable 20.4 Å extension between the biotin and the alkyne functional group . This specific extension length is engineered to effectively minimize steric hindrance during the formation of the biotin-avidin complex, a critical factor when biotin is conjugated to large biomolecules or presented on dense surfaces . In contrast, longer PEG linkers (e.g., PEG4, PEG8) can adopt coiled conformations that may bury the biotin moiety, while shorter or non-PEG linkers (e.g., alkyl chains) can lead to significant steric clashes and drastically reduced binding efficiency .

Steric hindrance Avidin binding Biotin spacer arm

PEG2 Linker Aqueous Solubility

The incorporation of the hydrophilic PEG2 spacer imparts significant aqueous solubility to the compound. The target compound demonstrates a DMSO solubility of 100 mg/mL (270.65 mM) , facilitating the preparation of concentrated stock solutions for bioconjugation. While longer PEG linkers (e.g., PEG4, PEG8) also confer solubility, they introduce additional molecular weight and a larger hydrodynamic radius, which can be detrimental in size-exclusion or diffusion-limited applications. The PEG2 variant offers an optimal balance, providing sufficient solubility enhancement for use in aqueous buffers and physiological conditions without the excessive bulk of longer linkers [1].

Solubility Bioconjugation Aqueous media

Biotin-PEG2-Alkyne Applications


Surface Functionalization and Biosensor Development

This compound is ideally suited for creating high-density biotinylated surfaces on biosensor chips (e.g., SPR, QCM) or nanoparticles. As demonstrated by evidence that shorter PEG linkers maximize terminal group accessibility and achievable biotin density [1], the PEG2 variant enables the highest possible loading of biotin capture sites. This translates directly to increased assay sensitivity, a wider dynamic range, and more robust signal generation for the detection of low-abundance analytes.

Conjugation to Sterically Demanding Biomolecules

The 20.4 Å PEG2 extension provides an optimal balance for biotinylating large, complex targets such as antibodies, multi-subunit proteins, or cell-surface glycans. The short spacer minimizes steric hindrance during the subsequent binding to (strept)avidin, a problem that is exacerbated with longer, more flexible PEG linkers that can fold back and bury the biotin moiety . This ensures the conjugated biotin remains fully accessible and maintains its characteristic high affinity, a critical requirement for efficient immunoprecipitation and cell sorting applications.

CuAAC Labeling of Azide-Modified Molecules

For the biotinylation of azide-functionalized small molecules, peptides, or oligonucleotides, the biotin-PEG2-alkyne is the reagent of choice for minimizing perturbation of the target's native properties. The short, compact linker adds minimal molecular bulk, which is crucial for preserving the biological activity, cellular permeability, or receptor-binding characteristics of the labeled molecule. This makes it superior to longer PEG linkers for applications such as target identification, where a smaller chemical footprint reduces the likelihood of introducing artifacts.

Stringent Pull-Down Assays

When used in pull-down assays to identify interaction partners of a target molecule, the high-density immobilization potential of the PEG2 linker [1] translates to a higher avidity interaction with streptavidin beads. This allows for more stringent washing conditions to be employed during the assay, effectively removing non-specific binders and reducing background signal. The result is cleaner, more reliable data with a higher signal-to-noise ratio, which is especially valuable in complex proteomic samples.

Technical Documentation Hub

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